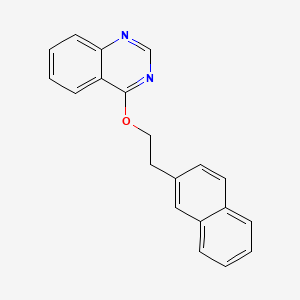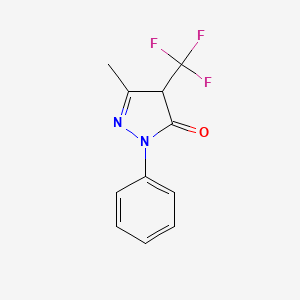
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolones, which are heterocyclic compounds containing a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the activation of the oxazoline ring by triflic anhydride, followed by the opening of the five-membered ring in the 5-methyl-2-phenyl-4,5-dihydrooxazole system . This process requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, which are useful for building complex organic molecules .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition reactions of triflamide in the presence of oxidizing agents to alkenes and dienes can yield various nitrogen-containing compounds .
Applications De Recherche Scientifique
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, zinc(II) complexes with pyrazolone-based hydrazones have been found to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness .
Mécanisme D'action
The mechanism of action of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, the zinc(II) complex of this compound has been shown to impact the CTP pools in Trypanosoma brucei, suggesting that CTP synthetase is the targeted enzyme . This interaction disrupts the normal functioning of the parasite, leading to its elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one include other pyrazolone derivatives such as 5-methyl-2-phenyl-4-(2-phenyl-1-(2-(4-(trifluoromethyl)-phenyl)hydrazineyl)ethyl)-2,4-dihydro-3H-pyrazol-3-one and (Z)-5-methyl-2-phenyl-4-(2-phenyl-1-(2-(pyridin-2-yl)hydrazineyl)ethylidene)-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing capability
Propriétés
Formule moléculaire |
C11H9F3N2O |
|---|---|
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(11(12,13)14)10(17)16(15-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
XOQLTNUBBHKTOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1C(F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
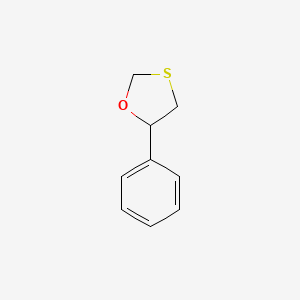
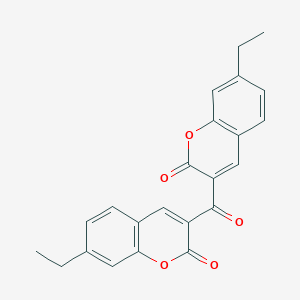

![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
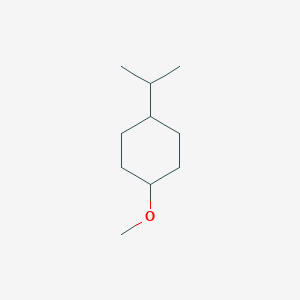
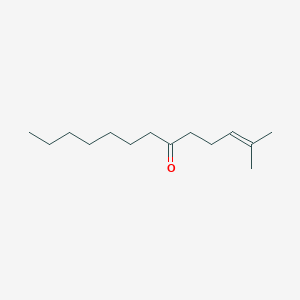
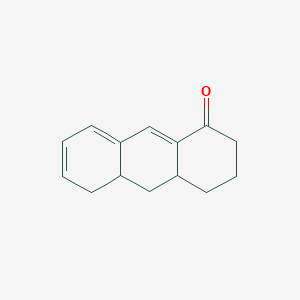
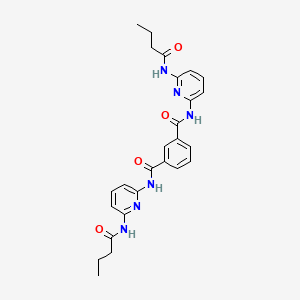
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

